molecular formula C17H12ClNOS2 B11710902 3-Benzyl-5-(4-chloro-benzylidene)-2-thioxo-thiazolidin-4-one

3-Benzyl-5-(4-chloro-benzylidene)-2-thioxo-thiazolidin-4-one

Cat. No.: B11710902
M. Wt: 345.9 g/mol
InChI Key: SXKLQIXSAPAAII-GDNBJRDFSA-N
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Description

3-Benzyl-5-(4-chloro-benzylidene)-2-thioxo-thiazolidin-4-one is a heterocyclic compound with a thiazolidine ring structure. This compound is known for its diverse biological activities and has been the subject of extensive research in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-5-(4-chloro-benzylidene)-2-thioxo-thiazolidin-4-one typically involves the reaction of benzylidene derivatives with thiazolidinone precursors. One common method includes the condensation of 4-chlorobenzaldehyde with thiazolidine-2,4-dione in the presence of a base such as sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-5-(4-chloro-benzylidene)-2-thioxo-thiazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiazolidines .

Scientific Research Applications

3-Benzyl-5-(4-chloro-benzylidene)-2-thioxo-thiazolidin-4-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of 3-Benzyl-5-(4-chloro-benzylidene)-2-thioxo-thiazolidin-4-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzyl-5-(4-chlorobenzylidene)-1,3-thiazolidine-2,4-dione
  • 5-(4-Chlorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione
  • 3-Benzyl-5-(4-fluorobenzylidene)-2-phenyl-3,5-dihydro-imidazol-4-one

Uniqueness

3-Benzyl-5-(4-chloro-benzylidene)-2-thioxo-thiazolidin-4-one is unique due to its specific substitution pattern and the presence of both benzyl and chlorobenzylidene groups. This unique structure contributes to its distinct biological activities and makes it a valuable compound for research and development.

Properties

Molecular Formula

C17H12ClNOS2

Molecular Weight

345.9 g/mol

IUPAC Name

(5Z)-3-benzyl-5-[(4-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H12ClNOS2/c18-14-8-6-12(7-9-14)10-15-16(20)19(17(21)22-15)11-13-4-2-1-3-5-13/h1-10H,11H2/b15-10-

InChI Key

SXKLQIXSAPAAII-GDNBJRDFSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/SC2=S

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=S

Origin of Product

United States

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